6-Chloro-N1,N1-dimethyl-4-nitrobenzene-1,3-diamine
Overview
Description
6-Chloro-N1,N1-dimethyl-4-nitrobenzene-1,3-diamine is an organic compound with the molecular formula C8H10ClN3O2 and a molecular weight of 215.64 g/mol . This compound is characterized by the presence of a chloro group, two methyl groups, and a nitro group attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N1,N1-dimethyl-4-nitrobenzene-1,3-diamine typically involves the nitration of N1,N1-dimethyl-4-chloroaniline followed by reduction and subsequent diazotization . The reaction conditions often include the use of concentrated nitric acid and sulfuric acid for nitration, followed by reduction using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N1,N1-dimethyl-4-nitrobenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 6-Chloro-N1,N1-dimethyl-4-aminobenzene-1,3-diamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-N1,N1-dimethyl-4-nitrobenzene-1,3-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Chloro-N1,N1-dimethyl-4-nitrobenzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can also participate in electrophilic aromatic substitution reactions, further influencing its activity .
Comparison with Similar Compounds
Similar Compounds
N1,N1-Dimethyl-4-nitrobenzene-1,3-diamine: Lacks the chloro group, making it less reactive in certain substitution reactions.
4-Nitro-N1,N1-dimethylbenzene-1,3-diamine: Similar structure but without the chloro group, affecting its chemical reactivity and biological activity.
Uniqueness
6-Chloro-N1,N1-dimethyl-4-nitrobenzene-1,3-diamine is unique due to the presence of both chloro and nitro groups, which enhance its reactivity and versatility in various chemical and biological applications.
Properties
IUPAC Name |
4-chloro-3-N,3-N-dimethyl-6-nitrobenzene-1,3-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O2/c1-11(2)7-4-6(10)8(12(13)14)3-5(7)9/h3-4H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEISRCKEUVPSKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C(=C1)N)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001230515 | |
Record name | 6-Chloro-N1,N1-dimethyl-4-nitro-1,3-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001230515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92259-89-7 | |
Record name | 6-Chloro-N1,N1-dimethyl-4-nitro-1,3-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92259-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-N1,N1-dimethyl-4-nitro-1,3-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001230515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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